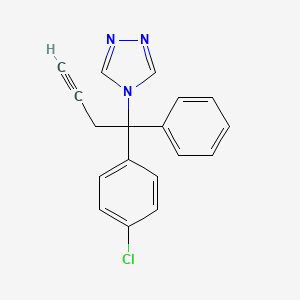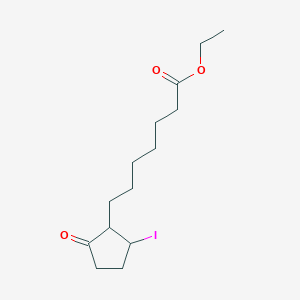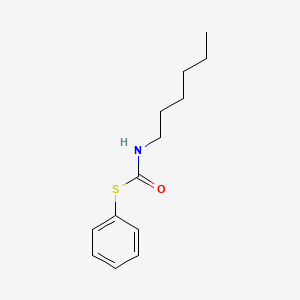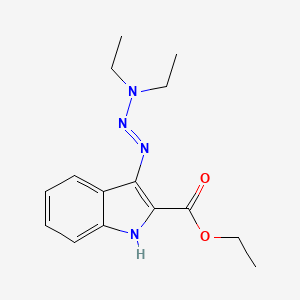
N-Benzyl-4-tert-butyl-N-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-tert-butyl-N-methyl-1,3-thiazol-2-amine: is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group, a tert-butyl group, and a methyl group attached to the thiazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-tert-butyl-N-methyl-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction between a thiourea derivative and an α-haloketone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methyl Group: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-tert-butyl-N-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl positions using suitable nucleophiles.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Benzyl chloride, tert-butyl chloride; typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Addition: Electrophiles such as alkyl halides or acyl chlorides; typically carried out in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives
Addition: Addition products with new functional groups
Scientific Research Applications
N-Benzyl-4-tert-butyl-N-methyl-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives. It serves as a precursor in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is conducted to explore the compound’s potential as a therapeutic agent. It is investigated for its ability to interact with specific biological targets and pathways.
Industry: The compound is used in the development of new materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-Benzyl-4-tert-butyl-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism may vary depending on the specific biological or chemical context. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-tert-butyl-1,3-thiazol-2-amine: Lacks the methyl group, leading to different chemical and biological properties.
N-Benzyl-4-isopropyl-N-methyl-1,3-thiazol-2-amine: Contains an isopropyl group instead of a tert-butyl group, resulting in different steric and electronic effects.
N-Benzyl-4-tert-butyl-N-ethyl-1,3-thiazol-2-amine: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and biological activity.
Uniqueness
N-Benzyl-4-tert-butyl-N-methyl-1,3-thiazol-2-amine is unique due to its specific combination of substituents on the thiazole ring. The presence of the benzyl, tert-butyl, and methyl groups imparts distinct steric and electronic properties, influencing its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
85656-46-8 |
|---|---|
Molecular Formula |
C15H20N2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
N-benzyl-4-tert-butyl-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H20N2S/c1-15(2,3)13-11-18-14(16-13)17(4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChI Key |
LUZGKBDXYWQIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


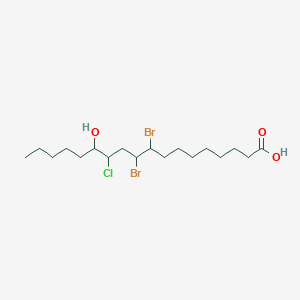

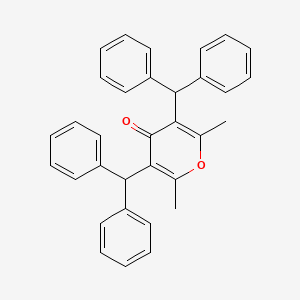
![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)
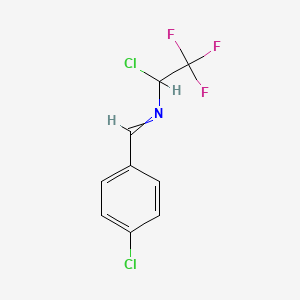
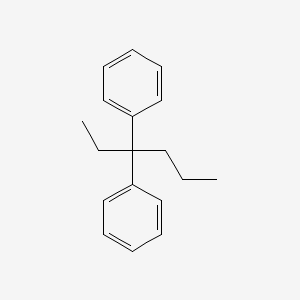
![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)
![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
